molecular formula C11H17N3OS B14235486 N-[(Pyridin-2-yl)methyl]-L-methioninamide CAS No. 339149-60-9

N-[(Pyridin-2-yl)methyl]-L-methioninamide

Katalognummer: B14235486
CAS-Nummer: 339149-60-9
Molekulargewicht: 239.34 g/mol
InChI-Schlüssel: NLQNZUXYJUQBOT-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(Pyridin-2-yl)methyl]-L-methioninamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pyridine ring attached to a methionine derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-[(Pyridin-2-yl)methyl]-L-methioninamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with a suitable methionine derivative under mild conditions. For instance, the reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters . This method is advantageous due to its metal-free nature and mild reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(Pyridin-2-yl)methyl]-L-methioninamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or TBHP.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce the corresponding amine.

Wissenschaftliche Forschungsanwendungen

N-[(Pyridin-2-yl)methyl]-L-methioninamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-[(Pyridin-2-yl)methyl]-L-methioninamide involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the methionine derivative can interact with enzymes, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

N-[(Pyridin-2-yl)methyl]-L-methioninamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of both pyridine and methionine, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

339149-60-9

Molekularformel

C11H17N3OS

Molekulargewicht

239.34 g/mol

IUPAC-Name

(2S)-2-amino-4-methylsulfanyl-N-(pyridin-2-ylmethyl)butanamide

InChI

InChI=1S/C11H17N3OS/c1-16-7-5-10(12)11(15)14-8-9-4-2-3-6-13-9/h2-4,6,10H,5,7-8,12H2,1H3,(H,14,15)/t10-/m0/s1

InChI-Schlüssel

NLQNZUXYJUQBOT-JTQLQIEISA-N

Isomerische SMILES

CSCC[C@@H](C(=O)NCC1=CC=CC=N1)N

Kanonische SMILES

CSCCC(C(=O)NCC1=CC=CC=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.